molecular formula C9H5Br2NO B6356147 5-(2,5-dibromophenyl)oxazole CAS No. 2013263-27-7

5-(2,5-dibromophenyl)oxazole

Cat. No. B6356147
CAS RN: 2013263-27-7
M. Wt: 302.95 g/mol
InChI Key: QIWHDGXDPHSKFR-UHFFFAOYSA-N
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Description

5-(2,5-dibromophenyl)oxazole is a chemical compound with the molecular weight of 302.95 . It has a five-membered heterocyclic ring structure that includes two bromine atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including this compound, often involves the van Leusen Oxazole Synthesis . This method is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies for preparing oxazole-based medicinal compounds . A copper-catalyzed cascade reaction of alkenes with azides has also been developed for the synthesis of 2,5-disubstituted oxazoles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H5Br2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H . This indicates that the compound has a five-membered ring with one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

Oxazole derivatives, including this compound, are known to participate in various chemical reactions. For instance, the reaction mixture of benzoic acid with 2,5-diphenyloxazole undergoing photo oxidation was irradiated in ethanol to form 4,5-diphenyloxazole and 3,5-diphenyloxazole and phenanthro[9,10-d]oxazole .

It is stored at a temperature between 2-8°C . The compound is shipped at room temperature .

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,5-dibromophenyl)oxazole in laboratory experiments include its low cost, its availability, and its ease of handling. It is also relatively stable and does not require any special storage conditions. The main limitation of this compound is its limited reactivity, as it is not as reactive as other reagents such as bromine or chlorine.

Future Directions

There are a number of possible future directions for research involving 5-(2,5-dibromophenyl)oxazole. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, research could be conducted into the development of new methods for the synthesis of this compound, as well as the development of new derivatives of the compound. Finally, research could be conducted into the use of this compound as a catalyst in organic synthesis.

Synthesis Methods

5-(2,5-dibromophenyl)oxazole can be synthesized from the reaction of 2,5-dibromoacetophenone and hydrazine hydrate. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of 80-90°C. The reaction produces this compound as a white solid, which can be isolated by filtration and recrystallization.

Scientific Research Applications

5-(2,5-dibromophenyl)oxazole has been used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as a building block for the synthesis of more complex organic compounds, and as a catalyst for the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazoles, and pyrazolines.

Safety and Hazards

The safety information for 5-(2,5-dibromophenyl)oxazole indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-(2,5-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWHDGXDPHSKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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